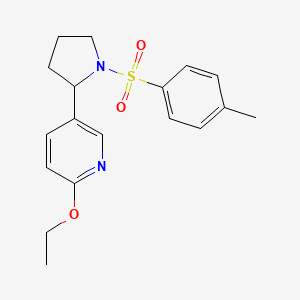
2-Ethoxy-5-(1-tosylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Etoxi-5-(1-tosilpirrolidin-2-il)piridina es un compuesto heterocíclico que presenta un anillo de piridina sustituido con un grupo etoxi y una porción de tosilpirrolidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Etoxi-5-(1-tosilpirrolidin-2-il)piridina generalmente implica la reacción de 2-etoxipiridina con tosilpirrolidina en condiciones específicas. La reacción se lleva a cabo a menudo en presencia de una base, como hidruro de sodio o carbonato de potasio, y un disolvente adecuado como dimetilformamida (DMF) o tetrahidrofurano (THF). La mezcla de reacción se calienta generalmente para promover la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para 2-Etoxi-5-(1-tosilpirrolidin-2-il)piridina no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. Además, se podrían emplear reactores de flujo continuo y otras técnicas avanzadas para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Etoxi-5-(1-tosilpirrolidin-2-il)piridina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo etoxi puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El anillo de piridina puede reducirse para formar derivados de piperidina.
Sustitución: El grupo tosil puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador como paladio sobre carbono (Pd/C).
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos para reemplazar el grupo tosil.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo etoxi puede producir aldehído etílico o ácido carboxílico etílico, mientras que la reducción del anillo de piridina puede producir derivados de piperidina.
Aplicaciones Científicas De Investigación
2-Etoxi-5-(1-tosilpirrolidin-2-il)piridina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto puede utilizarse en el estudio de las interacciones enzimáticas y como ligando en ensayos bioquímicos.
Industria: Puede utilizarse en la producción de productos químicos especiales y como intermedio en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de 2-Etoxi-5-(1-tosilpirrolidin-2-il)piridina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de piridina puede participar en interacciones π-π con aminoácidos aromáticos en proteínas, mientras que la porción de tosilpirrolidina puede formar enlaces de hidrógeno o interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Etoxi-5-(1-metilpirrolidin-2-il)piridina
- 2-Etoxi-5-(1-fenilpirrolidin-2-il)piridina
- 2-Etoxi-5-(1-bencilpirrolidin-2-il)piridina
Singularidad
2-Etoxi-5-(1-tosilpirrolidin-2-il)piridina es única debido a la presencia del grupo tosil, que puede mejorar su solubilidad y reactividad en comparación con otros compuestos similares. El grupo tosil también proporciona un mango para una posterior funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-ethoxy-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O3S/c1-3-23-18-11-8-15(13-19-18)17-5-4-12-20(17)24(21,22)16-9-6-14(2)7-10-16/h6-11,13,17H,3-5,12H2,1-2H3 |
Clave InChI |
YRBDCKKSSHBELX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)

![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)


![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)

![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)
